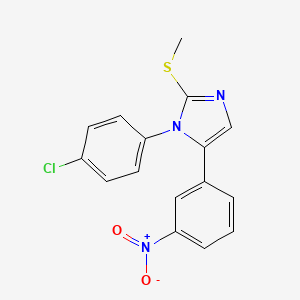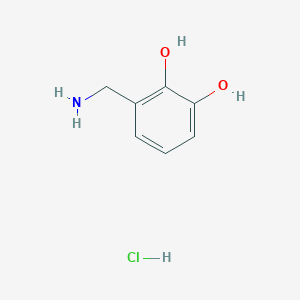
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole, have been extensively researched for their antitumor properties. These compounds are reviewed for their potential in developing new antitumor drugs due to their various biological activities. Notably, some imidazole derivatives have progressed past preclinical testing stages, indicating their promising potential in cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Environmental Implications of Chlorophenols
Chlorophenols, including those with structural similarities to this compound, have been identified as precursors to dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration. Research on chlorophenols highlights the need for understanding their environmental impact and pathways, including their role in the formation of more toxic and persistent compounds (Peng et al., 2016).
Synthesis and Transformation of Phosphorylated Azoles
The synthesis of phosphorylated azoles, closely related to the chemical structure of interest, involves methods that utilize metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, showcasing the versatility and potential therapeutic applications of these derivatives (Abdurakhmanova et al., 2018).
Nitroimidazole Derivatives in Medicinal Chemistry
Nitroimidazoles, sharing a structural motif with this compound, are highlighted for their active research and applications in medicinal chemistry. These compounds have been utilized in clinics for their anticancer, antimicrobial, and antiparasitic properties. The review of nitroimidazole compounds underscores their significant potential in developing synthetic drugs for a broad range of applications (Li et al., 2018).
Antioxidant Capacity of Azole Derivatives
Azole derivatives have been studied for their antioxidant capacity, an area that might intersect with the applications of this compound. Understanding the reaction pathways and the extent of antioxidant activity in these compounds is crucial for their potential applications in medicinal chemistry and environmental sciences (Ilyasov et al., 2020).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZWVHUZWOUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)


![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)


![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)
